1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
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Overview
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that features a triazole ring fused to a pyrrolidine ring, with a 2,2-dimethylpropan-1-one moiety attached
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its triazole ring is particularly useful in click chemistry reactions, making it valuable for creating diverse chemical libraries.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.
Medicine: In medicine, the compound may be explored for its pharmacological properties. Its structural features could make it suitable for designing new drugs with specific biological activities.
Industry: In industry, the compound can be used in the synthesis of materials with unique properties. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets such as Heat Shock Protein 90 (HSP90) , and acetylcholinesterase , which play crucial roles in cancer and neurodegenerative diseases respectively.
Mode of Action
For instance, some 1,2,3-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis . Others have been reported to bind to the active site of acetylcholinesterase, inhibiting its activity .
Biochemical Pathways
For example, some 1,2,3-triazole derivatives have been found to inhibit the HSP90 protein, which plays a crucial role in the folding, stability, and function of many client proteins involved in cell growth and survival .
Pharmacokinetics
The drug-likeness of similar compounds has been investigated by predicting their pharmacokinetic properties .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been reported to exhibit various biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process involving the reaction of pyrrolidine with 1H-1,2,3-triazole derivatives under specific conditions. One common method involves the use of click chemistry, which is a powerful tool for constructing triazole rings efficiently.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve large-scale reactions using robust and scalable methods. These methods ensure the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound's structure.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Comparison with Similar Compounds
1-(3-(1H-1,2,4-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one: This compound is structurally similar but features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3,3-dimethylbutan-2-one: This compound has a similar structure but with a different ketone group.
Uniqueness: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in reactions and applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-11(2,3)10(16)14-6-4-9(8-14)15-7-5-12-13-15/h5,7,9H,4,6,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHVYBJMZAGVEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C=CN=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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